molecular formula C10H12ClNO3 B8770385 5-chloro-N,2-dimethoxy-N-methylbenzamide

5-chloro-N,2-dimethoxy-N-methylbenzamide

Cat. No.: B8770385
M. Wt: 229.66 g/mol
InChI Key: MBSPSQMYTSLAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research-Grade Chemical for Advanced Studies 5-Chloro-N,2-dimethoxy-N-methylbenzamide (CAS 187396-78-7) is a synthetic organic compound with the molecular formula C 10 H 12 ClNO 3 and a molecular weight of 229.66 g/mol. This compound is supplied as a yellow to white solid that should be stored sealed in a dry environment at room temperature . Research Context and Potential Applications This benzamide derivative is of significant interest in medicinal and organic chemistry research. Benzamides are a prominent class of compounds in drug discovery, often serving as key intermediates or pharmacophores. Specifically, substituted benzamides have been explored as novel, non-phthalimide cereblon (CRBN) binders for the development of Proteolysis-Targeting Chimeras (PROTACs)—a cutting-edge therapeutic modality in targeted protein degradation . Research into related compounds focuses on optimizing their physicochemical properties, stability, and on-target affinity, making them valuable tools for probing new biological pathways . As a designer benzamide, this compound provides researchers with a versatile building block for synthesizing and evaluating novel chemical entities. Important Notice This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

5-chloro-N,2-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H12ClNO3/c1-12(15-3)10(13)8-6-7(11)4-5-9(8)14-2/h4-6H,1-3H3

InChI Key

MBSPSQMYTSLAOM-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)Cl)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 5-chloro-N,2-dimethoxy-N-methylbenzamide can be inferred through comparison with the following analogs:

Structure-Activity Relationships (SAR)

  • Chloro Substituent : The 5-Cl position on the benzamide ring is critical for tubulin binding, as seen in Compound 33 (IC₅₀ = 0.12 µM). Removal or repositioning (e.g., 3-Cl in ) reduces potency .
  • Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., 2-OCH₃) enhance metabolic stability compared to hydroxylated analogs (e.g., salicylamide derivatives), which require demethylation for activity .
  • Sulfonamide vs. Benzothiazole Moieties : Sulfonamide derivatives (e.g., Compound 33) show superior tubulin inhibition over benzothiazole-containing analogs, likely due to stronger hydrogen bonding with tubulin’s GLN11 residue .

Pharmacokinetic and Selectivity Profiles

  • Tubulin Binding: Compounds with a 5-Cl, 2-OCH₃ benzamide core (e.g., Compound 24) exhibit high selectivity for cancer cells (Selectivity Index > 10) by targeting the colchicine-binding site, sparing normal hTERT-RPE1 cells .
  • CYP450 Interactions : Methoxy groups reduce oxidative metabolism compared to hydroxylated analogs, prolonging half-life in vivo .
  • Solubility : Sulfonamide derivatives (e.g., Compound 33) show improved aqueous solubility (>10 mg/mL) due to ionizable sulfonamide groups, enhancing bioavailability .

Q & A

Q. Purity Validation :

  • HPLC (e.g., Newcrom R1 column, reverse-phase) with UV detection at 254 nm .
  • NMR (¹H/¹³C) to confirm substitution patterns and absence of unreacted intermediates .
  • Mass Spectrometry (ESI-MS) for molecular weight confirmation .

Advanced: How can reaction yields be improved for large-scale synthesis of this compound?

  • Continuous Flow Reactors : Replace batch processes with flow chemistry to enhance mixing and heat transfer, reducing side reactions .
  • Catalytic Optimization : Use Pd/C or CuI to accelerate coupling steps (e.g., amidation) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates during chlorination and amidation .

Basic: What standard assays are used to evaluate the anticancer activity of this compound?

  • MTT Assay : Measure cytotoxicity against cancer cell lines (e.g., MCF-7, MDA-MB-231) after 48-hour exposure .
  • Cell Cycle Analysis : Flow cytometry to detect G2/M phase arrest induced by tubulin polymerization inhibition .
  • Selectivity Index : Compare IC₅₀ values in cancer vs. normal cells (e.g., hTERT-RPE1) to assess therapeutic window .

Advanced: How does this compound inhibit tubulin polymerization, and what structural features drive this activity?

  • Mechanism : The compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics. Key interactions include hydrogen bonding with ASN249 and hydrophobic contacts with VAL318 .
  • Structure-Activity Relationship (SAR) :
    • The chloro group at position 5 enhances binding affinity by forming halogen bonds with tubulin .
    • Methoxy groups at positions 2 and N-methyl improve solubility and reduce metabolic degradation .
    • Substitution with bulkier groups (e.g., sulfonamides) decreases activity due to steric hindrance .

Basic: What analytical techniques resolve structural ambiguities in derivatives of this compound?

  • 2D NMR (COSY, HSQC) : Distinguish overlapping signals in aromatic regions .
  • X-ray Crystallography : Confirm spatial arrangement of substituents in crystalline derivatives .
  • IR Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretching vibrations .

Advanced: How can researchers address contradictions in cytotoxicity data across different studies?

  • Meta-Analysis : Compare assay conditions (e.g., cell line origin, serum concentration, exposure time). For example, MDA-MB-231 (hormone-independent) may show higher resistance than MCF-7 .
  • Dose-Response Validation : Use multiple concentrations (e.g., 0.1–100 µM) to rule out false negatives from suboptimal dosing .
  • Orthogonal Assays : Confirm results with complementary methods (e.g., apoptosis markers like Annexin V) .

Basic: What computational tools predict the binding modes of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Glide to model interactions with tubulin (PDB: 4O2B) .
  • MD Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger .

Advanced: How can researchers optimize fluorescence properties for metal ion sensing applications?

  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to shift emission wavelengths .
  • Solvent Effects : Use polar solvents (e.g., acetonitrile) to enhance quantum yield .
  • Chelation Design : Modify the benzamide core with pyridine or crown ether moieties to improve selectivity for K⁺ or Ca²⁺ .

Basic: What are the stability considerations for long-term storage of this compound?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
  • Solvent Choice : Dissolve in DMSO for biological assays (stable for 6 months at –80°C) .

Advanced: What strategies improve the detection limit in trace analysis of this compound?

  • LC-MS/MS : Use multiple reaction monitoring (MRM) for enhanced sensitivity (LOD: 0.1 ng/mL) .
  • Derivatization : Introduce fluorophores (e.g., dansyl chloride) for fluorescence detection .
  • Microextraction : Solid-phase microextraction (SPME) to concentrate samples from complex matrices .

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